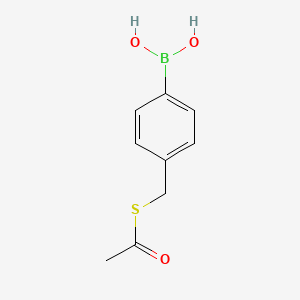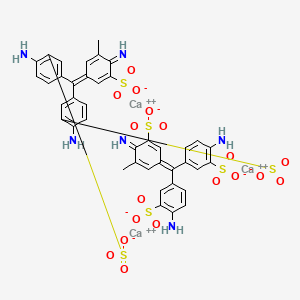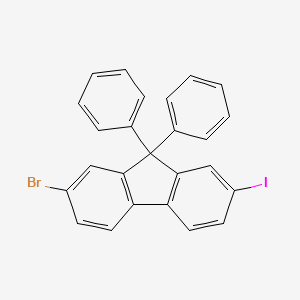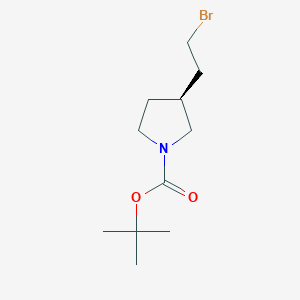
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-pyrrolidine-1-carboxylate with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Reduction Reactions: The major product is the ethyl derivative.
Oxidation Reactions: The major product is the carboxylic acid derivative.
Scientific Research Applications
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the area of central nervous system disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can affect various biochemical pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 3-(2-fluoroethyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
SEFXLCQXQDYFPR-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


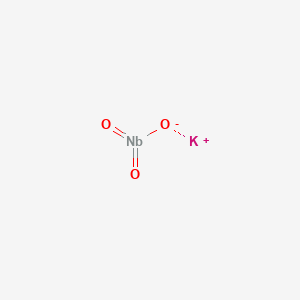
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
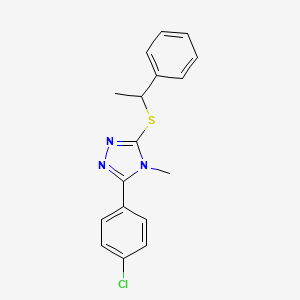
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
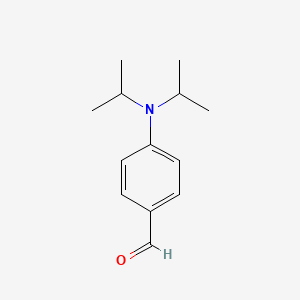
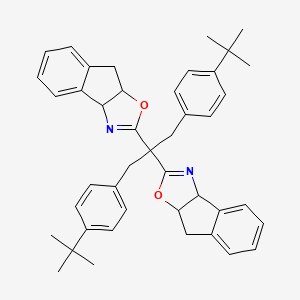
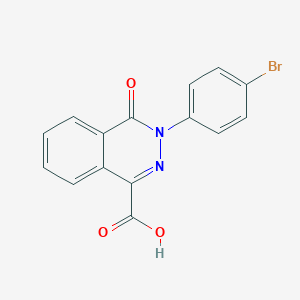
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
